![molecular formula C23H22F3N3O3 B6568722 2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 921884-09-5](/img/structure/B6568722.png)

2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

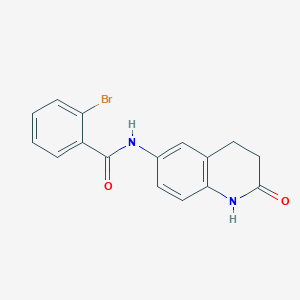

This compound is a complex organic molecule with a molecular formula of C23H22F3N3O2 . It contains a quinoline ring and a piperidine ring, both of which are common structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds shows that they often form dimers linked by intermolecular hydrogen bonds . The packing of the crystal structure is also stabilized by C—H⋯π and π–π interactions involving the quinoline units .Physical And Chemical Properties Analysis

The compound has a molecular weight of 429.435 Da and a monoisotopic mass of 429.166412 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 625.2±55.0 °C at 760 mmHg, and a flash point of 331.9±31.5 °C . It also has a polar surface area of 54 Å2 .Applications De Recherche Scientifique

2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in several cellular processes such as cell growth, proliferation, and differentiation. It has also been used as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways. In addition, this compound has been used as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a role in the regulation of glycogen metabolism. This compound has also been used to study the effects of PI3K, tyrosine kinase, and GSK-3 inhibitors on cell growth and differentiation.

Mécanisme D'action

2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide acts as an inhibitor of the enzymes PI3K, tyrosine kinase, and GSK-3. It binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions. This inhibition of enzyme activity leads to the disruption of signal transduction pathways, which in turn can lead to changes in cell growth, proliferation, and differentiation.

Biochemical and Physiological Effects

The inhibition of PI3K, tyrosine kinase, and GSK-3 by this compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells, decrease inflammation, and inhibit the formation of new blood vessels. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects in animal models of cancer and other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for laboratory experiments. It is highly soluble in water, making it easy to work with in the laboratory. In addition, it is relatively inexpensive and can be synthesized in a one-pot reaction. However, it is important to note that this compound can be toxic at high concentrations, and care must be taken to ensure that it is used safely in the laboratory.

Orientations Futures

The potential applications of 2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide are numerous and varied. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. In addition, it could be used in the development of novel drugs and therapeutics. Furthermore, it could be used to study the effects of PI3K, tyrosine kinase, and GSK-3 inhibitors on signal transduction pathways and cell growth and differentiation. Finally, this compound could be used to study the effects of other compounds on signal transduction pathways and cell growth and differentiation.

Méthodes De Synthèse

2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized through a series of steps involving the reaction of piperidine and trifluoromethoxybenzene with a quinoline derivative. The reaction is catalyzed by a palladium-based catalyst and proceeds in a one-pot synthesis. The product is then purified by column chromatography and recrystallization. This synthesis method is simple, efficient, and cost-effective.

Propriétés

IUPAC Name |

2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c24-23(25,26)32-18-10-8-17(9-11-18)27-21(30)15-31-19-6-4-5-16-7-12-20(28-22(16)19)29-13-2-1-3-14-29/h4-12H,1-3,13-15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIIOEKJFSPZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568648.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6568660.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6568671.png)

![N-(4-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6568679.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6568691.png)

![6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568695.png)

![2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568699.png)

![N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6568704.png)

![2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568708.png)

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6568715.png)

![2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6568734.png)

![N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6568741.png)

![2-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6568748.png)